molecular formula C8H10N2OS B2823675 2-(Thiolan-3-yloxy)pyrimidine CAS No. 2176124-41-5

2-(Thiolan-3-yloxy)pyrimidine

Cat. No.: B2823675
CAS No.: 2176124-41-5
M. Wt: 182.24
InChI Key: MYGBRDGHFWSJHU-UHFFFAOYSA-N
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Description

2-(Thiolan-3-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a thiolan-3-yloxy group. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The incorporation of a thiolan-3-yloxy group introduces sulfur into the structure, which can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiolan-3-yloxy)pyrimidine typically involves the reaction of a pyrimidine derivative with a thiolan-3-yloxy reagent. One common method is the nucleophilic substitution reaction where a 2-halo-pyrimidine reacts with thiolan-3-ol under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiolan-3-yloxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Thiolan-3-yloxy)pyrimidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Thiolan-3-yloxy)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiolan-3-yloxy group can enhance binding affinity and specificity through interactions with sulfur-containing functional groups. The exact pathways involved can vary based on the target and the context of its use.

Comparison with Similar Compounds

    2-Thiopyrimidine: Contains a sulfur atom directly attached to the pyrimidine ring.

    2-(Thioalkyl)pyrimidine: Features an alkyl chain with a sulfur atom attached to the pyrimidine ring.

    2-(Thioaryl)pyrimidine: Contains an aryl group with a sulfur atom attached to the pyrimidine ring.

Uniqueness: 2-(Thiolan-3-yloxy)pyrimidine is unique due to the presence of the thiolan-3-yloxy group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-(thiolan-3-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-3-9-8(10-4-1)11-7-2-5-12-6-7/h1,3-4,7H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGBRDGHFWSJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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